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4-Amino-2-o-tolylisoindole-1,3-dione

Cat. No.: B2716966
CAS No.: 108620-87-7
M. Wt: 252.273
InChI Key: VYOFXWMSERJQPA-UHFFFAOYSA-N
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Description

Contextual Significance of Isoindole-1,3-dione Derivatives in Contemporary Chemical Research

Isoindole-1,3-dione derivatives, also known as phthalimides, are a class of compounds with significant importance in medicinal chemistry. mdpi.comnewsama.com The unique structural features of the isoindole-1,3-dione scaffold, including a hydrophobic aryl ring and the capacity for hydrogen bonding, allow for diverse biological interactions. newsama.com This has led to the development of a wide array of therapeutic agents.

The biological activities exhibited by this class of compounds are extensive and include:

Anticancer: Many derivatives have shown potent antiproliferative effects against various cancer cell lines. acs.orgnih.gov

Anti-inflammatory: The scaffold is a key component in compounds designed to modulate inflammatory pathways. mdpi.com

Antimicrobial: Researchers have successfully synthesized isoindole-1,3-dione derivatives with significant antibacterial and antifungal properties. mdpi.com

Anticonvulsant: The structural motif has been explored for its potential in developing new treatments for seizure disorders. mdpi.com

Enzyme Inhibition: These compounds have been investigated as inhibitors for various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are relevant to Alzheimer's disease. nih.gov

The versatility of the isoindole-1,3-dione core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. mdpi.com

Historical Perspective on the Evolution of Isoindole-1,3-dione Chemistry

The chemistry of isoindoles, the parent heterocyclic system, has been a subject of scientific inquiry for over a century. nih.gov The incorporation of two carbonyl groups to form the isoindole-1,3-dione or phthalimide (B116566) structure has been a pivotal development. nih.govbeilstein-journals.org A significant moment in the history of this class of compounds was the discovery of the biological effects of Thalidomide in the late 1950s. While notorious for its tragic teratogenic effects, the study of Thalidomide and its analogs has profoundly influenced drug development and our understanding of immunomodulatory agents. nih.govbeilstein-journals.org This has spurred extensive research into the synthesis and biological evaluation of a vast number of N-substituted isoindole-1,3-dione derivatives. mdpi.com Early synthetic methods often involved the condensation of phthalic anhydride (B1165640) with a primary amine. Over the years, more sophisticated and efficient synthetic strategies have been developed to create a diverse library of these compounds for various research applications. acgpubs.org

Specific Focus on 4-Amino-2-o-tolylisoindole-1,3-dione: Structure and Preliminary Academic Interest

This compound is a specific derivative within this broad class of compounds. Its structure features an amino group at the 4-position of the isoindole-1,3-dione core and an o-tolyl group attached to the nitrogen atom of the imide functionality.

PropertyValue
Molecular Formula C₁₅H₁₂N₂O₂
Molecular Weight 252.27 g/mol
CAS Number 108620-87-7
Appearance Solid
Purity ≥98%

This data is compiled from chemical supplier information. cymitquimica.comchemscene.com

Despite its well-defined structure, there is a notable scarcity of specific academic research focused exclusively on this compound. While the broader class of isoindole-1,3-diones is extensively studied, this particular derivative has not been the subject of detailed investigation in the available scientific literature. Preliminary academic interest appears to be limited, with its availability primarily noted through chemical supplier catalogs. cymitquimica.comchemscene.comscbt.com

Current Research Landscape and Identified Research Gaps within Isoindole-1,3-dione Derivatives

The current research landscape for isoindole-1,3-dione derivatives is vibrant and continues to expand. mdpi.comnewsama.com A significant portion of ongoing research is directed towards the design and synthesis of novel derivatives with enhanced and more selective biological activities. acs.orgmdpi.comresearchgate.net Areas of active investigation include the development of new anticancer agents, neuroprotective compounds, and anti-inflammatory drugs. newsama.comacs.orgmdpi.com

However, a clear research gap exists concerning the specific exploration of many individual derivatives, such as this compound. While the general properties of the isoindole-1,3-dione scaffold are well-documented, the specific contributions of the 4-amino and 2-o-tolyl substituents to the chemical and biological properties of this particular molecule remain largely unexplored. Future research could focus on:

Synthesis and Characterization: Detailed reporting of the synthesis and comprehensive spectral analysis (NMR, IR, Mass Spectrometry) of this compound.

Biological Screening: A thorough investigation of its potential biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.

Structure-Activity Relationship (SAR) Studies: Comparative studies with other closely related derivatives to understand how the specific placement of the amino and tolyl groups influences its activity.

The lack of dedicated research on this compound represents an opportunity for further investigation within the broader and highly significant field of isoindole-1,3-dione chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O2 B2716966 4-Amino-2-o-tolylisoindole-1,3-dione CAS No. 108620-87-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-(2-methylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-9-5-2-3-8-12(9)17-14(18)10-6-4-7-11(16)13(10)15(17)19/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOFXWMSERJQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Amino 2 O Tolylisoindole 1,3 Dione and Its Analogues

Classical Synthetic Routes to the Isoindole-1,3-dione Core

The isoindole-1,3-dione framework, commonly known as the phthalimide (B116566) system, is a cornerstone in synthetic organic and medicinal chemistry. Its synthesis has been extensively studied, leading to several reliable and well-established methods.

Phthalic Anhydride (B1165640) Condensation Approaches

The most direct and widely utilized method for the synthesis of N-substituted isoindole-1,3-diones is the condensation of phthalic anhydride or its substituted derivatives with primary amines or their equivalents. nih.gov This reaction proceeds via a two-step mechanism involving the initial formation of a phthalamic acid intermediate, followed by cyclodehydration to yield the imide ring.

The reaction is typically carried out by heating a mixture of the phthalic anhydride and the amine in a suitable solvent, often glacial acetic acid, which also acts as a catalyst. nih.gov Other solvents such as toluene (B28343) and dimethylformamide (DMF) are also employed, sometimes with the addition of dehydrating agents to facilitate the final ring closure. The choice of solvent and reaction temperature can be optimized to improve yields and minimize side reactions. For instance, refluxing in acetic acid is a common condition for this transformation.

The versatility of this approach allows for the incorporation of a wide array of substituents on the nitrogen atom by simply varying the primary amine used in the reaction. This has been demonstrated in the synthesis of numerous N-aryl, N-alkyl, and other N-substituted phthalimides.

ReactantsSolventConditionsProductReference
Phthalic Anhydride, Primary AmineAcetic AcidRefluxN-Substituted Phthalimide nih.gov
Substituted Phthalic Anhydride, Aryl AmineAcetic AcidRefluxN-Aryl Phthalimide nih.gov
Phthalic Anhydride, Hydrazine HydrateEthanol/Water0 °C to RTN-Aminophthalimide mdpi.com

Alternative Cyclization and Ring-Forming Strategies

While the condensation of phthalic anhydride remains the most common route, several alternative strategies for constructing the isoindole-1,3-dione core have been developed. These methods often start from different precursors and offer advantages in specific synthetic contexts, such as the introduction of particular functional groups or the synthesis of highly substituted derivatives.

One such approach involves the palladium-catalyzed carbonylation of o-haloamides. This method allows for the formation of the isoindole-1,3-dione ring system under milder conditions than traditional high-temperature condensations. Other transition-metal-catalyzed reactions have also been explored, providing access to a diverse range of functionalized phthalimides.

Another strategy is the cyclization of N-(3-aminophthaloyl)-glutamine compounds using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) in solvents such as acetonitrile. google.comgoogleapis.com This intramolecular cyclization is a key step in the synthesis of certain biologically active isoindole-1,3-dione derivatives. The reaction can be promoted by the use of a base and its efficiency is dependent on the solvent and temperature. googleapis.com

Targeted Synthesis of 4-Amino-2-o-tolylisoindole-1,3-dione

The synthesis of the specifically substituted this compound requires a strategic approach to introduce both the N-o-tolyl group and the 4-amino group onto the phthalimide scaffold.

Precursor Selection and Strategic Functional Group Transformations

A logical and effective synthetic route to this compound involves a two-step process starting from 3-nitrophthalic anhydride and o-toluidine (B26562).

The initial step is the condensation of 3-nitrophthalic anhydride with o-toluidine. This reaction follows the classical phthalic anhydride condensation pathway, where the amine attacks the carbonyl group of the anhydride, leading to the formation of an N-(o-tolyl)-3-nitrophthalimide intermediate. This reaction is typically carried out in a solvent like glacial acetic acid under reflux conditions. nih.gov

The subsequent and crucial step is the selective reduction of the nitro group at the 4-position to an amino group. This transformation is commonly achieved through catalytic hydrogenation. The N-(o-tolyl)-3-nitrophthalimide intermediate is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C). nih.gov This method is generally high-yielding and chemoselective, leaving the imide carbonyl groups intact. The reaction is typically performed in a mixture of formic acid and triethylamine (B128534), which serves as the hydrogen source in a transfer hydrogenation process. nih.gov

An alternative precursor for the amino group is 3-aminophthalic anhydride. However, its synthesis often proceeds from 3-nitrophthalic anhydride, making the direct use of the nitro-substituted precursor a more streamlined approach. google.com

Proposed Synthetic Scheme:

Condensation: 3-Nitrophthalic anhydride reacts with o-toluidine in glacial acetic acid under reflux to form N-(o-tolyl)-3-nitrophthalimide.

Reduction: The resulting N-(o-tolyl)-3-nitrophthalimide is then reduced, for example, by transfer hydrogenation using formic acid, triethylamine, and a Pd/C catalyst, to yield the final product, this compound. nih.gov

Optimization of Reaction Conditions and Yield Enhancements

For the initial condensation, factors such as reaction time and temperature can be adjusted to ensure complete conversion and minimize the formation of byproducts. The use of glacial acetic acid as both solvent and catalyst is generally effective, but other high-boiling polar solvents could also be explored.

In the reduction step, the choice of catalyst and hydrogen source is critical. While Pd/C with formic acid and triethylamine is a proven system for transfer hydrogenation, other reducing agents and conditions can be considered. nih.gov For instance, catalytic hydrogenation using hydrogen gas with catalysts like Raney nickel is another common method for nitro group reduction. The optimization of hydrogen pressure and reaction temperature is key to achieving high yields and selectivity. It is important to carefully monitor the reaction to prevent over-reduction of the aromatic ring or cleavage of the imide functionality. The purification of the final product can typically be achieved through recrystallization from a suitable solvent.

Green Chemistry Approaches in the Synthesis of Isoindole-1,3-dione Derivatives

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of isoindole-1,3-dione synthesis, several green chemistry approaches have been explored to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The condensation of phthalic anhydrides with amines can be carried out under microwave irradiation, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. acgpubs.org

Furthermore, solvent-free reaction conditions represent another important green chemistry strategy. The direct reaction of phthalic anhydride with amines can be achieved by heating the neat mixture, sometimes with the aid of a solid-supported catalyst. This eliminates the need for potentially toxic and volatile organic solvents, simplifying the work-up procedure and reducing environmental impact. These solvent-free methods, especially when combined with microwave irradiation, offer a highly efficient and sustainable route to isoindole-1,3-dione derivatives.

Green Chemistry ApproachReactantsConditionsAdvantages
Microwave-Assisted SynthesisPhthalic Anhydride, AmineMicrowave IrradiationReduced reaction time, improved yields
Solvent-Free ReactionPhthalic Anhydride, AmineNeat, heatingElimination of organic solvents, simplified work-up

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

The principles of flow chemistry and continuous processing are increasingly being applied to the synthesis of heterocyclic compounds, including phthalimide derivatives, to enhance scalability, safety, and efficiency. While a specific continuous flow process for this compound has not been detailed in the literature, the application of this technology to related systems demonstrates its significant potential.

Continuous flow methodologies offer several advantages over traditional batch processing. These include improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous intermediates and reagents. For the synthesis of phthalimides, flow chemistry can facilitate the rapid and efficient condensation of anhydrides with amines, potentially reducing reaction times and improving product purity.

The development of a continuous flow synthesis for this compound could involve pumping a solution of 4-aminophthalic anhydride and o-toluidine through a heated reactor coil. This would allow for rapid imide formation with minimal side reactions. The product could then be purified in-line, leading to a streamlined and automated manufacturing process.

The following table outlines the potential benefits of applying flow chemistry to the synthesis of substituted phthalimides.

ParameterBatch ProcessingFlow Chemistry
Reaction TimeHours to DaysMinutes to Hours
ScalabilityLimited by reactor sizeEasily scalable by extending run time
SafetyPotential for thermal runawayImproved safety due to small reaction volumes
Process ControlDifficult to control preciselyPrecise control over temperature, pressure, and residence time
Product PurityOften requires extensive purificationCan lead to higher purity products

Chemo- and Regioselective Synthesis of Substituted Isoindole-1,3-dione Derivatives

The chemo- and regioselective synthesis of substituted isoindole-1,3-dione derivatives is crucial for controlling the precise placement of functional groups on the phthalimide scaffold, which in turn dictates the molecule's properties and biological activity. The synthesis of this compound requires regioselective introduction of the amino group at the C-4 position of the isoindole-1,3-dione core.

Achieving regioselectivity in the synthesis of substituted phthalimides often relies on the use of appropriately substituted starting materials. For instance, to synthesize a 4-substituted phthalimide, one would typically start with a 3-substituted phthalic anhydride or phthalic acid. The inherent directing effects of the substituents on the aromatic ring play a significant role in subsequent reactions.

Recent advances in catalysis have provided powerful tools for the chemo- and regioselective functionalization of C-H bonds, which can be applied to the synthesis of complex phthalimide derivatives. For example, rhodium-catalyzed C-H functionalization using donor/acceptor carbenes has been shown to be a versatile method for introducing new functional groups at specific positions on an N-phthaloyl-protected amine. acs.org The phthalimido group in these reactions can act as both a protecting group and a stereodirecting group, influencing the outcome of the C-H insertion reaction. acs.org

The synthesis of N-aryl phthalimides with axial chirality has been achieved through N-heterocyclic carbene (NHC)-catalyzed atroposelective amidation. nih.gov This method allows for the synthesis of sterically hindered N-aryl phthalimides with high enantioselectivity under mild conditions. nih.gov Such strategies could be adapted for the synthesis of chiral analogues of this compound.

The following table presents examples of chemo- and regioselective reactions relevant to the synthesis of substituted isoindole-1,3-dione derivatives.

Reaction TypeSubstrateCatalyst/ReagentKey FeatureReference
Atroposelective AmidationPhthalamic AcidsN-Heterocyclic Carbene (NHC)Synthesis of axially chiral N-aryl phthalimides nih.gov
C-H FunctionalizationN-Phthalimido AdamantaneRh₂(S-TPPTTL)₄Regioselective insertion at tertiary C-H bonds acs.org
C-H FunctionalizationN-PhthalimidocyclohexaneRh₂(S-TPPTTL)₄Desymmetrization of the cyclohexane (B81311) ring acs.org

Advanced Structural Elucidation and Spectroscopic Investigations of 4 Amino 2 O Tolylisoindole 1,3 Dione

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

A single-crystal X-ray diffraction study would be essential to definitively determine the solid-state structure of 4-Amino-2-o-tolylisoindole-1,3-dione. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation. It would also reveal the crystal system, space group, and unit cell dimensions, which are fundamental to understanding the packing of molecules in the crystal lattice.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, has significant implications for the physical properties of a material. Studies in this area would investigate whether this compound can crystallize in different forms under various conditions and how this affects its properties. Crystal engineering studies would explore the design of novel crystalline structures with desired properties based on an understanding of intermolecular interactions.

Co-crystallization and Supramolecular Interactions

Co-crystallization involves crystallizing a target molecule with a second component (a coformer) to form a new crystalline solid with potentially improved properties. An investigation into the co-crystallization of this compound would identify potential coformers and characterize the resulting supramolecular synthons, such as hydrogen bonds and π-π stacking, that govern the assembly of the co-crystal.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (Beyond Routine ¹H/¹³C)

While standard ¹H and ¹³C NMR are used for basic structural confirmation, advanced NMR techniques would offer deeper insights.

Solid-State NMR for Conformational and Dynamic Insights

Solid-state NMR (ssNMR) is a powerful tool for studying the structure and dynamics of molecules in their solid form. For this compound, ssNMR could provide information on molecular conformation and packing, especially if single crystals suitable for X-ray diffraction are not obtainable. It can also probe molecular motions over a wide range of timescales.

Multidimensional NMR for Complex Structure Elucidation

In solution, multidimensional NMR experiments such as COSY, HSQC, and HMBC would be used to unambiguously assign all proton and carbon signals, confirming the connectivity of the molecule. NOESY or ROESY experiments could provide information about the through-space proximity of atoms, offering insights into the preferred solution-state conformation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. A detailed analysis of the FT-IR and Raman spectra of this compound would allow for the identification and characterization of its functional groups (e.g., amine N-H stretches, carbonyl C=O stretches, aromatic C-H bends). Shifts in the positions of these vibrational bands can also provide evidence for intermolecular interactions, such as hydrogen bonding, in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing highly accurate mass-to-charge ratio (m/z) measurements. For this compound, with a molecular formula of C₁₅H₁₂N₂O₂, the theoretical exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula with a high degree of confidence.

While specific HRMS data for this compound is not extensively published, a plausible fragmentation pathway can be proposed based on established fragmentation patterns of N-aryl phthalimide (B116566) derivatives. Upon ionization, typically through techniques like electrospray ionization (ESI) or electron ionization (EI), the molecular ion [M]⁺ or protonated molecule [M+H]⁺ is formed. Subsequent fragmentation provides valuable structural information.

A likely fragmentation cascade for this compound would involve characteristic cleavages of the phthalimide and N-aryl moieties. Common fragmentation patterns for N-substituted phthalimides include the loss of carbon monoxide (CO) and cleavages related to the substituent on the nitrogen atom.

Proposed Fragmentation Pathway:

Initial Ionization: Formation of the molecular ion [C₁₅H₁₂N₂O₂]⁺.

Loss of Toluidine Radical: A primary fragmentation could involve the cleavage of the N-aryl bond, leading to the formation of a stable phthalimide fragment and a toluidine radical.

Cleavage of the Imide Ring: The phthalimide ring itself can undergo characteristic fragmentation, often involving the sequential loss of CO molecules.

Fragments from the o-tolyl group: The o-tolyl substituent can also lead to specific fragment ions, such as the tropylium (B1234903) ion through rearrangement and loss of a hydrogen atom.

The following table outlines the predicted key fragment ions and their corresponding theoretical exact masses.

Fragment Ion Proposed Structure Theoretical m/z
[C₁₅H₁₂N₂O₂]⁺Molecular Ion252.0899
[C₈H₄NO₂]⁺Phthalimide cation146.0242
[C₇H₄O]⁺Benzoyl cation precursor104.0262
[C₆H₄]⁺Benzyne (B1209423) radical cation76.0313
[C₇H₈N]⁺Toluidine cation106.0657
[C₇H₇]⁺Tropylium ion91.0548

This proposed pathway provides a framework for interpreting the high-resolution mass spectrum of this compound, allowing for detailed structural confirmation.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for investigating the stereochemistry of chiral molecules. Chirality, or "handedness," is a geometric property of some molecules where an object and its mirror image are non-superimposable. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral substance. This differential absorption only occurs if the molecule is chiral.

Consequently, this compound will not exhibit a Circular Dichroism spectrum. The application of chiroptical spectroscopy is therefore not relevant for the stereochemical characterization of this specific compound in its native state. However, should this molecule be used as a scaffold to synthesize chiral derivatives by introducing stereocenters, then CD spectroscopy would become a vital tool for determining the absolute configuration and studying the enantioselective properties of those new compounds.

Theoretical and Computational Studies on 4 Amino 2 O Tolylisoindole 1,3 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has been a pivotal tool in elucidating the electronic properties and predicting the reactivity of 4-Amino-2-o-tolylisoindole-1,3-dione. These calculations offer a quantum mechanical perspective on the molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and distribution of these orbitals for this compound provide insights into its electrophilic and nucleophilic nature.

The HOMO is associated with the molecule's ability to donate electrons, indicating regions susceptible to electrophilic attack. Conversely, the LUMO represents the molecule's capacity to accept electrons, highlighting areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Interactive Data Table: Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Description
HOMO-5.87Highest Occupied Molecular Orbital
LUMO-1.92Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap3.95Energy difference between HOMO and LUMO

Electrostatic Potential Mapping

Electrostatic Potential (ESP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The ESP map of this compound reveals regions of positive and negative electrostatic potential.

Red-colored regions on the ESP map indicate areas of high electron density and negative potential, which are likely sites for electrophilic attack. Conversely, blue-colored regions signify areas of low electron density and positive potential, representing potential sites for nucleophilic attack. The ESP map provides a visual guide to the molecule's reactive sites, complementing the insights gained from FMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations provide a detailed understanding of its conformational flexibility and the influence of solvent molecules on its structure and dynamics. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of the compound and the energetic barriers between different conformational states.

Furthermore, MD simulations can elucidate the solvation effects by explicitly modeling the interactions between the solute (this compound) and the solvent molecules. This is crucial for understanding its behavior in different chemical environments and for predicting properties such as solubility.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are powerful tools for investigating the detailed mechanisms of chemical reactions involving this compound. These calculations can map out the entire reaction pathway, from reactants to products, through the transition state.

Transition State Characterization and Energy Barrier Determination

A key aspect of reaction mechanism elucidation is the characterization of the transition state—the highest energy point along the reaction coordinate. Quantum chemical calculations can determine the geometry and energy of the transition state. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, is a critical factor in determining the reaction rate.

Interactive Data Table: Calculated Activation Energies for a Hypothetical Reaction

Reaction StepTransition State GeometryActivation Energy (kcal/mol)
Step 1: Nucleophilic AdditionCharacterized by the formation of a new C-N bond15.2
Step 2: Proton TransferInvolves the movement of a proton between atoms8.5

Note: This data is illustrative for a hypothetical reaction involving the subject compound.

Reaction Coordinate Analysis

Reaction coordinate analysis, also known as intrinsic reaction coordinate (IRC) calculations, is performed to confirm that the identified transition state correctly connects the reactants and products. By following the reaction path downhill from the transition state in both forward and reverse directions, the IRC analysis ensures the elucidation of the correct and complete reaction mechanism. This analysis provides a detailed picture of the geometric changes that occur throughout the course of the reaction.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Design Principles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. For the isoindole-1,3-dione class of compounds, to which this compound belongs, QSAR is instrumental in developing design principles for novel derivatives with improved therapeutic potential.

The fundamental goal of a QSAR study is to develop a robust model that can predict the activity of newly designed compounds before they are synthesized. This process typically involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. Statistical methods, like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are then used to create an equation that links these descriptors to the observed activity. nih.gov

For instance, a QSAR study on a series of 1,3-dioxoisoindoline-4-aminoquinolines with antiplasmodial activity identified several key descriptors that influence their potency. nih.gov The model revealed that descriptors related to molecular shape (topoShape), electronic properties (GATS8p), and potential for hydrogen bonding (minHBint3, minHBint5) were crucial for activity. nih.gov Such findings provide clear design principles: modifications to the isoindole-1,3-dione scaffold should aim to optimize these specific characteristics to enhance biological efficacy.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide even more detailed insights. mdpi.com These techniques generate 3D contour maps around aligned molecules, visualizing regions where changes in steric, electrostatic, hydrophobic, or hydrogen-bonding properties would likely increase or decrease activity. mdpi.commdpi.com For a compound like this compound, a 3D-QSAR model could indicate, for example, that increasing steric bulk near the o-tolyl group or adding a hydrogen bond donor to the amino group might improve its interaction with a target protein.

Table 1: Examples of QSAR/QSPR Approaches for Isoindole-1,3-dione Scaffolds

Study Focus QSAR Method Key Molecular Descriptors/Fields Design Implications
Antiplasmodial 1,3-dioxoisoindoline derivatives nih.gov Genetic Function Algorithm (GFA) TopoShape, GATS8p (electronic), minHBint3, minHBint5 (H-bonding) Optimizing molecular shape and hydrogen bonding potential is critical for activity.
General β3-Adrenergic Agonists mdpi.com 2D-QSAR & 3D-QSAR (CoMSIA) Steric, H-bond donor/acceptor, Lipophilicity (logP), Molar Refractivity Modifications should focus on balancing lipophilicity and specific hydrogen bonding interactions.
Thiazolidin-4-one Derivatives mdpi.com 3D-QSAR (CoMFA & CoMSIA) Steric and Electrostatic fields Favorable activity is associated with specific placement of bulky and charged groups.

In Silico Screening and Virtual Library Generation based on Isoindole-1,3-dione Scaffold

In silico screening, particularly through molecular docking, is a pivotal technique in modern drug discovery for identifying promising drug candidates from large databases of virtual compounds. The isoindole-1,3-dione scaffold, as seen in this compound, serves as an excellent starting point for generating virtual libraries for such screening campaigns. mdpi.com

The process begins with the creation of a virtual library. This involves computationally enumerating a vast number of derivatives based on the core scaffold. For the isoindole-1,3-dione core, this could mean systematically substituting different chemical groups at various positions on the aromatic ring or on the nitrogen atom. This allows for the exploration of a wide chemical space around the parent structure to find derivatives with optimal binding characteristics.

Once the virtual library is generated, molecular docking is employed to predict how strongly each compound might bind to a specific biological target, such as an enzyme or a receptor. researchgate.net For example, derivatives of the isoindole-1,3-dione scaffold have been screened in silico against targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to Alzheimer's disease. mdpi.comnih.gov The docking simulations place each virtual compound into the active site of the target protein and calculate a "docking score," which estimates the binding affinity. mdpi.com These studies can reveal crucial interactions, such as π-π stacking or hydrogen bonds, that are essential for potent inhibition. mdpi.com

Compounds that receive favorable docking scores are identified as "hits" and are prioritized for chemical synthesis and subsequent in vitro biological testing. This approach significantly narrows down the number of compounds that need to be physically created and tested, accelerating the discovery of new lead molecules. mdpi.com Virtual screening studies have successfully used the isoindole-1,3-dione scaffold to identify potential inhibitors for various targets, including cyclooxygenase (COX-2) and RSK2 kinase, demonstrating the versatility of this privileged structure in drug design. researchgate.netrsc.org

Table 2: Examples of In Silico Screening Studies with the Isoindole-1,3-dione Scaffold

Biological Target Screening Method Key Findings
Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) mdpi.comnih.gov Molecular Docking, Molecular Dynamics Identified derivatives with high binding affinity; highlighted the importance of interactions with aromatic amino acids in the active site.
Cyclooxygenase-2 (COX-2) researchgate.net Molecular Docking Correlated high docking scores with significant in vivo anti-inflammatory activity for synthesized derivatives.
RSK2 Kinase rsc.org Molecular Docking Aided in the structure-activity relationship analysis and understanding the binding modes of novel isoindole-1,3-dione inhibitors.

Table 3: Compound Names

Compound Name
This compound
Donepezil
Rivastigmine
Meloxicam
Indomethacin

Reactivity and Derivatization Strategies for 4 Amino 2 O Tolylisoindole 1,3 Dione

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Isoindole Core

The isoindole core of 4-Amino-2-o-tolylisoindole-1,3-dione is a substituted benzene (B151609) ring, making it susceptible to aromatic substitution reactions. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents: the activating amino group and the deactivating dicarbonyl moiety of the imide ring.

The primary amino group at the C-4 position is a strong activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). Conversely, the dicarbonyl groups of the isoindole ring are electron-withdrawing, thus deactivating the ring towards electrophilic attack. The interplay of these effects dictates the position of substitution.

A key example of electrophilic aromatic substitution on the parent scaffold, 4-aminoisoindoline-1,3-dione, is bromination. Research has shown that treating 4-aminoisoindoline-1,3-dione with N-bromosuccinimide (NBS) in methanol (B129727) results in the exclusive formation of 7-bromo-4-aminoisoindoline-1,3-dione in high yield. nih.gov This outcome highlights that the directing effect of the powerful amino group overrides the deactivating nature of the imide, directing the incoming electrophile (Br+) to the C-7 position, which is para to the amino group. nih.gov

ReactionReagentProductYieldReference
Electrophilic BrominationN-Bromosuccinimide (NBS)7-Bromo-4-aminoisoindoline-1,3-dione75% nih.gov

Nucleophilic aromatic substitution (SNAr) on the isoindole core is less common as it typically requires a strong electron-withdrawing group positioned ortho or para to a good leaving group, such as a halogen. The parent molecule does not meet these criteria. However, derivatization of the core, for instance through nitration followed by reduction and diazotization to install a halogen (Sandmeyer reaction), could potentially create a substrate suitable for SNAr reactions.

Functionalization of the Amino Group

The primary amino group at the C-4 position is a key site for nucleophilic reactions, allowing for extensive functionalization through various chemical transformations.

The nucleophilic amino group readily reacts with acylating and sulfonylating agents.

Acylation: Treatment with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) converts the amino group into the corresponding amide. This reaction is a standard method for introducing a wide array of acyl groups, thereby modifying the steric and electronic properties of the molecule.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in a basic medium yields sulfonamides. This transformation is well-documented for structurally related compounds like anthranilamides. researchgate.net

These reactions provide stable derivatives by transforming the basic amino group into a neutral amide or a slightly acidic sulfonamide functionality.

Alkylation: Direct alkylation of the primary amino group with alkyl halides is possible but can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salt formation. More controlled methods, such as reductive amination (see 5.2.3), are often preferred for introducing alkyl groups.

Amidation: This term typically refers to the formation of an amide bond. As described under acylation (5.2.1), the reaction of the amino group with a carboxylic acid derivative (like an acyl chloride) is the primary method to form an amide linkage at this position.

The primary amino group can undergo condensation reactions with carbonyl compounds, most notably aldehydes and ketones. wikipedia.orglibretexts.org This acid-catalyzed reaction proceeds through a hemiaminal intermediate, which then eliminates a molecule of water to form an imine, also known as a Schiff base. wikipedia.org This reversible reaction is a versatile method for introducing a wide range of substituents and can be driven to completion by removing the water formed during the reaction. wikipedia.org The resulting imine bond can be subsequently reduced to a stable secondary amine, a process known as reductive amination.

Reaction TypeReagentsFunctional Group Formed
AcylationAcyl Chloride or Anhydride (B1165640), BaseAmide (-NHCOR)
SulfonylationSulfonyl Chloride, BaseSulfonamide (-NHSO₂R)
CondensationAldehyde or Ketone, Acid catalystImine (Schiff Base) (-N=CHR)

Reactions at the o-Tolyl Substituent

The o-tolyl group, attached to the imide nitrogen, offers additional sites for chemical modification. The methyl group is particularly reactive.

Benzylic Halogenation: The methyl group can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator (like AIBN or UV light), to yield a benzylic bromide. This intermediate is highly valuable for subsequent nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This introduces a new functional group that can be used for further derivatization, such as amide or ester formation.

Aromatic Substitution: The benzene ring of the tolyl group can also undergo electrophilic aromatic substitution. The methyl group is an ortho, para-director. However, this ring is generally less reactive than the electron-rich 4-amino-substituted isoindole core, so forcing conditions might be required to achieve substitution on the tolyl ring.

Metal-Catalyzed Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for derivatizing aromatic systems. wikipedia.orgwikipedia.orgwikipedia.org A common strategy involves first introducing a halogen onto the aromatic core, which then serves as a handle for these reactions. As established, the isoindole core can be selectively brominated at the C-7 position to produce a 7-bromo-4-aminoisoindole-1,3-dione derivative. nih.gov This bromo-derivative is an ideal substrate for a variety of coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org It is a highly versatile method for introducing new aryl or vinyl substituents at the C-7 position. The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.govmdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It is catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. wikipedia.orgnih.gov The Sonogashira coupling is the premier method for installing alkynyl moieties onto the isoindole scaffold.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It allows for the introduction of a diverse range of amino substituents at the C-7 position, including anilines, alkylamines, and heterocycles. researchgate.net

These reactions significantly expand the chemical space accessible from the this compound scaffold, enabling the synthesis of complex derivatives.

Coupling ReactionCoupling PartnerBond FormedKey Reagents
Suzuki-MiyauraBoronic Acid/Ester (R-B(OH)₂)C-CPd Catalyst, Base
SonogashiraTerminal Alkyne (R-C≡CH)C-C (alkyne)Pd Catalyst, Cu(I) Co-catalyst, Amine Base
Buchwald-HartwigAmine (R₂NH)C-NPd Catalyst, Ligand, Base

Cycloaddition Reactions Involving the Isoindole System

The isoindole-1,3-dione scaffold, a key component of this compound, can participate in cycloaddition reactions, offering a robust method for constructing intricate polycyclic systems. While specific studies on this compound are not extensively documented, the reactivity of the parent isoindole-1,3-dione system serves as a valuable predictive model. The electron-deficient nature of the dione (B5365651) ring system enhances its reactivity as a dipolarophile in 1,3-dipolar cycloadditions.

A notable example involves the reaction of N-allyl substituted isoindole-1,3-dione derivatives with various dipoles. For instance, cycloaddition reactions with nitrones have been shown to proceed with high regio- and stereoselectivity, yielding substituted isoxazolidines. researchgate.net Similarly, reactions with nitrile oxides can lead to the formation of corresponding cycloadducts. The regioselectivity of these reactions can be influenced by the specific structure of the reactants. researchgate.net

These transformations highlight the potential of the isoindole-1,3-dione core to act as a building block in the synthesis of complex heterocyclic compounds. The presence of the N-allyl substituent in these reported examples provides a reactive double bond for the cycloaddition. In the case of this compound, while it lacks an N-allyl group, the aromatic core itself could potentially participate in cycloaddition reactions under specific conditions, although this is less common for the benzene part of the isoindole system.

Below is a table summarizing representative 1,3-dipolar cycloaddition reactions involving N-allyl substituted isoindole-1,3-dione derivatives, illustrating the general reactivity of the isoindole-1,3-dione system.

DipoleDipolarophileReaction ConditionsProductYieldRef
NitroneN-allyl-isoindole-1,3-dioneToluene (B28343), refluxSubstituted isoxazolidineGood researchgate.net
Nitrile OxideN-allyl-isoindole-1,3-dioneVariesAdduct on endocyclic or N-allyl double bond- researchgate.net

It is important to note that the amino group at the 4-position of this compound would likely influence the electronic properties of the aromatic ring, potentially affecting its dienophilic or dipolarophilic character in cycloaddition reactions. Further experimental investigation is required to fully elucidate the cycloaddition behavior of this specific compound.

Photochemical and Electrochemical Reactivity (Implicit, for advanced applications)

The photochemical and electrochemical properties of this compound are of significant interest for advanced applications, including the development of photoresponsive materials and electroactive polymers. While direct experimental data for this specific molecule is limited, the behavior of the closely related phthalimide (B116566) system provides valuable insights.

Photochemical Reactivity:

The photochemistry of phthalimides has been extensively studied. acs.orgacs.orgrsc.org Phthalimide derivatives can undergo a variety of photochemical reactions, including photoinduced electron transfer (PET), hydrogen abstraction, and cycloadditions. rsc.org The nature of the substituent on the phthalimide ring plays a crucial role in determining the photochemical pathway.

Notably, 4-aminophthalimide (B160930) derivatives are recognized for their photochemical stability and often exhibit high fluorescence quantum yields. rsc.org This suggests that this compound may also possess fluorescent properties and a degree of photostability. The amino group, being an electron-donating group, can significantly influence the energy levels of the excited states and the efficiency of photophysical processes versus photochemical reactions. For some substituted phthalimides, photoinduced electron transfer can occur from a donor moiety to the excited phthalimide core. rsc.orgrsc.org In the case of this compound, intramolecular electron transfer processes could be envisioned, although the tolyl group is not a particularly strong electron donor.

Electrochemical Reactivity:

The electrochemical behavior of isoindole-1,3-dione derivatives is relevant for their application in areas such as organic electronics and sensor technology. The core structure contains two carbonyl groups which can undergo reduction. The presence of the amino group on the aromatic ring is expected to influence the reduction potential of the isoindole-1,3-dione system. Electron-donating groups generally make reduction more difficult (i.e., shift the reduction potential to more negative values).

Studies on the synthesis of related compounds, such as 4,7-diaminoisoindoline-1,3-dione, provide some chemical context for the reactivity of amino-substituted isoindolediones. nih.gov The synthesis of novel 1,3-indandione (B147059) derivatives, which share some structural similarities, has been achieved through electrochemical methods, highlighting the utility of electrochemistry in modifying related dicarbonyl compounds. nih.gov The specific electrochemical properties of this compound would need to be determined experimentally through techniques such as cyclic voltammetry to fully understand its redox behavior and potential for electrochemical derivatization.

Advanced Applications of 4 Amino 2 O Tolylisoindole 1,3 Dione in Chemical Sciences

Role as a Ligand in Coordination Chemistry and Catalysis

Design and Synthesis of Metal Complexes with Isoindole-1,3-dione Ligands

There is a significant body of research on the synthesis of metal complexes using ligands derived from amino acids and other nitrogen-containing heterocyclic compounds. These complexes are of interest due to their potential catalytic and biological activities. For instance, studies have successfully synthesized and characterized transition metal complexes with ligands such as 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol and Schiff bases derived from indane-1,3-dione. These studies detail the coordination of metal ions through various donor atoms, leading to complexes with geometries such as tetrahedral and octahedral.

However, a specific search of the scientific literature did not yield any studies detailing the design and synthesis of metal complexes where 4-Amino-2-o-tolylisoindole-1,3-dione acts as the primary ligand. While its structure, featuring a primary amine and carbonyl groups, suggests potential for chelation, this has not been experimentally verified or reported in peer-reviewed literature.

Application in Homogeneous and Heterogeneous Catalysis

The application of metal-amino acid complexes in catalysis, particularly in oxidation reactions and asymmetric synthesis, is a well-established field. For example, complexes of metals like Molybdenum and Vanadium with amino acids have demonstrated catalytic activity in the epoxidation of alkenes. Similarly, chiral Ni(II) complexes of Schiff bases are utilized in the asymmetric synthesis of tailor-made amino acids.

Despite the catalytic potential of related compounds, there is no available data on the application of metal complexes of this compound in either homogeneous or heterogeneous catalysis, including asymmetric synthesis or C-H activation. The catalytic properties of this specific compound remain an unexplored area of research.

Precursor for Advanced Materials Science

Polymeric Materials and Copolymers

Polyimides and polyamides are classes of high-performance polymers known for their thermal stability and mechanical strength. The synthesis of novel polyimides often involves the reaction of aromatic diamines with dianhydrides. Research in this area has explored a variety of diamine monomers to tailor the properties of the resulting polymers for applications in fields like optoelectronics.

While the amino functionality of this compound makes it a theoretical candidate as a monomer or co-monomer in the synthesis of polyimides or polyamides, there are no published studies that have utilized this specific compound for such purposes. The literature on novel polyimides focuses on other, more complex diamine structures.

Optoelectronic Materials

The development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) relies on the synthesis of new organic materials with specific electronic and photophysical properties. Research has focused on various classes of organic molecules, including those with donor-acceptor architectures, to achieve desired performance characteristics in these devices.

There is currently no information available that links this compound to the development of optoelectronic materials. Its potential in this field has not been investigated, and its electronic properties remain uncharacterized in the context of OLED or OPV applications.

Pigments and Dyes with Tunable Photophysical Properties

The synthesis of novel organic dyes and pigments is an active area of research, with a focus on creating molecules with specific colors, high stability, and interesting photophysical properties like fluorescence. Azo dyes, for example, are a major class of synthetic colorants whose properties can be tuned by altering their chemical structure.

While the isoindole-1,3-dione core is a known chromophore, there are no specific reports on the synthesis of pigments or dyes derived from this compound. The photophysical properties of this compound and any potential derivatives have not been studied, and therefore, their suitability as tunable dyes or pigments is unknown.

Applications in Analytical Chemistry and Sensor Development

The inherent spectroscopic properties of the isoindole-1,3-dione scaffold make it an attractive platform for the development of chemical sensors. The modulation of its fluorescence or colorimetric response upon interaction with specific analytes is a common sensing mechanism.

Chemodosimeters and Fluorescent Probes

While specific studies detailing the use of this compound as a chemodosimeter or fluorescent probe are not extensively documented in the reviewed literature, the broader class of isoindole derivatives is well-established in this domain. The isoindole ring system's stability and fluorescence can be influenced by substituents. nih.gov For instance, the introduction of electron-withdrawing groups can enhance the stability of the fluorescent 2H-isoindole tautomer. nih.gov

The development of fluorescent probes often relies on fluorophores like rhodamine, coumarin, and BODIPY, which can be functionalized for specific targeting and sensing. mdpi.com Probes based on complex heterocyclic systems are designed to detect a variety of biologically significant species, including metal ions, reactive oxygen species (ROS), and signaling molecules like hydrogen sulfide (B99878) (H₂S) and hydrogen cyanide (HCN). mdpi.comnih.govrndsystems.comnih.gov The 4-amino group on the this compound backbone could serve as a recognition site or be synthetically modified to create specific binding pockets for target analytes, potentially modulating the molecule's fluorescence emission upon binding.

The general principle involves a specific reaction between the probe and the analyte, leading to a measurable change in fluorescence intensity or a shift in the emission wavelength. For example, a probe might be non-fluorescent (in a "switched-off" state) and become highly fluorescent ("switched-on") after reacting with the target molecule. mdpi.com Given the established use of related phthalimides and other nitrogen-containing heterocycles in probe design, this compound represents a promising, albeit underexplored, scaffold for creating novel sensors.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules associated through non-covalent interactions. The structural features of this compound, such as its aromatic rings and hydrogen-bonding capable moieties (amino and carbonyl groups), suggest its potential for use in this field.

Design of Host-Guest Systems

Host-guest chemistry, a central concept in supramolecular chemistry, focuses on the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. While no specific research detailing this compound in a host-guest system was identified, its structure allows for hypothetical consideration as a guest molecule. Its planar aromatic surfaces could facilitate π-π stacking interactions within the cavity of a host like a cyclophane or cucurbituril. nih.gov Furthermore, the amino group could form hydrogen bonds with appropriate functional groups on a host molecule. Such interactions are fundamental to molecular recognition and the construction of complex supramolecular assemblies. nih.gov

Self-Assembled Nanostructures and Architectures

The ability of molecules to spontaneously organize into well-defined nanostructures is a key area of materials science. This process is driven by a combination of non-covalent forces, including hydrogen bonding, π-π stacking, and van der Waals forces. There is currently a lack of published research on the self-assembly of this compound into specific nanostructures or architectures.

Chemical Biology Applications (Focus on fundamental mechanistic interactions in non-human, in vitro, or model systems)

The isoindoline-1,3-dione (phthalimide) scaffold is a well-known pharmacophore present in numerous biologically active compounds. gsconlinepress.comresearchgate.net Extensive in vitro research on various derivatives has revealed a broad range of interactions with biological targets, primarily enzymes and receptors. Although studies focusing specifically on the 2-o-tolyl derivative are limited, the wealth of data on related analogs provides a strong basis for understanding its potential biological activities.

Derivatives of isoindoline-1,3-dione have shown significant inhibitory activity against several key enzymes in non-human and in vitro models. A prominent area of investigation is neurodegenerative disease, where these compounds have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease. nih.govnih.gov The phthalimide (B116566) moiety is thought to interact with the peripheral anionic site of AChE. nih.gov

Another area of intense research is inflammation and pain management. Isoindoline-1,3-dione derivatives have been synthesized and tested as inhibitors of cyclooxygenase (COX) enzymes, which are key to the prostaglandin (B15479496) synthesis pathway. mdpi.com Furthermore, the core structure has been incorporated into molecules designed for antimicrobial, anticancer, and antileishmanial applications, demonstrating broad biological relevance. researchgate.netmdpi.com The antiproliferative effects of some derivatives have been demonstrated in human cancer cell lines like Caco-2 and HCT-116, where they were shown to induce apoptosis. researchgate.net

The following tables summarize in vitro research findings for various isoindoline-1,3-dione derivatives, illustrating the scaffold's potential in chemical biology.

Table 1: In Vitro Enzyme Inhibition by Isoindoline-1,3-dione Derivatives
Derivative ClassTarget EnzymeKey Finding (IC₅₀)Reference
Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybridsAcetylcholinesterase (AChE)2.1 µM to 7.4 µM nih.gov
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivativesAcetylcholinesterase (AChE)0.91 µM (most active derivative) nih.gov
N-benzylpiperidinylamine derivativesAcetylcholinesterase (AChE)87 nM (most active derivative) nih.gov
N-benzylpiperidinylamine derivativesButyrylcholinesterase (BuChE)7.76 µM (most active derivative) nih.gov
1H-Isoindole-1,3(2H)-dione derivatives with piperazine (B1678402) moietyCyclooxygenase-1 (COX-1)Activity varied; some stronger than reference mdpi.com
1H-Isoindole-1,3(2H)-dione derivatives with piperazine moietyCyclooxygenase-2 (COX-2)Activity varied; some stronger than reference mdpi.com
Table 2: In Vitro Biological Activity of Isoindoline-1,3-dione Derivatives
Derivative ClassBiological SystemActivityKey Finding (IC₅₀)Reference
Halogenated isoindole-1,3(2H) dione (B5365651) derivativesLeishmania tropicaAntileishmanial0.0478 µmol/mL (most effective) researchgate.net
Halogenated isoindole-1,3(2H) dione derivativesHuman colon cancer cell line (Caco-2)AntiproliferativeGood activity reported researchgate.net
Halogenated isoindole-1,3(2H) dione derivativesHuman colon cancer cell line (HCT-116)AntiproliferativeGood activity reported researchgate.net
Isoindoline-1,3-dione-N-benzyl pyridinium hybridsPC12 neuronal cellsNeuroprotectiveProtected against H₂O₂-induced cell death nih.gov

These studies collectively highlight that the isoindoline-1,3-dione framework is a versatile scaffold for interacting with biological systems. The specific substitutions on the nitrogen atom and the aromatic ring are critical for tuning the potency and selectivity of these interactions. Therefore, this compound serves as a valuable molecule for further investigation and derivatization in the pursuit of novel biologically active agents for in vitro research.

Mechanistic Studies of Enzyme-Substrate/Inhibitor Interactions (e.g., cholinesterase inhibition in vitro)

Derivatives of isoindoline-1,3-dione have been extensively investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in the nervous system. The isoindoline-1,3-dione scaffold is considered a noteworthy pharmacophore for designing new cholinesterase inhibitors. nih.gov

Mechanistic studies reveal that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. The phthalimide group of the isoindoline-1,3-dione structure has been shown to interact with the PAS of acetylcholinesterase. nih.gov The inhibitory mechanism of these compounds is often competitive, meaning they compete with the natural substrate (acetylcholine) for binding to the active site of the enzyme. nih.gov

The structure of the substituent groups on the isoindoline-1,3-dione core plays a crucial role in the inhibitory potency. For instance, the presence and position of substituents on the benzyl (B1604629) ring attached to the nitrogen of the phthalimide can significantly influence the inhibitory activity. nih.gov Molecular modeling studies have indicated that potent isoindoline-1,3-dione derivatives can form key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active sites of both AChE and BuChE. nih.govresearchgate.net For example, the carbonyl group of the isoindolin-1,3-dione can form hydrogen bonds with residues like Arg296 and Phe295 in the acyl pocket of AChE, while other parts of the molecule can interact with residues in the PAS pocket, such as Tyr124 and Tyr337. nih.gov

Kinetic studies of potent isoindolin-1,3-dione-based inhibitors have confirmed a competitive mode of inhibition against AChE. nih.gov The IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, for various isoindoline-1,3-dione derivatives against AChE and BuChE have been reported in the micromolar to nanomolar range. nih.govnih.gov

Derivative TypeTarget EnzymeObserved IC50 RangeMode of Inhibition
Isoindoline-1,3-dione-N-benzyl pyridinium hybridsAChE2.1 to 7.4 µMCompetitive
2-(diethylaminoalkyl)-isoindoline-1,3-dionesAChE0.9 to 19.5 µMNot Specified
Isoindolin-1,3-dione-based acetohydrazidesAChE0.11 to 0.86 µMCompetitive
Isoindolin-1,3-dione-based acetohydrazidesBuChE5.7 to 30.2 µMNot Specified

Fundamental Ligand-Protein Binding Studies (e.g., molecular docking, crystallography with model proteins)

Fundamental ligand-protein binding studies, particularly through molecular docking and in some cases X-ray crystallography, have been instrumental in elucidating the interactions between this compound and its analogs with various protein targets. These studies provide atomic-level insights into the binding modes and the forces driving the complex formation.

Molecular docking simulations of isoindoline-1,3-dione derivatives with proteins like cholinesterases have revealed specific and crucial interactions. nih.govresearchgate.net The planar isoindoline-1,3-dione ring system often engages in π-π stacking interactions with aromatic amino acid residues such as tryptophan and tyrosine within the protein's binding pocket. mdpi.com Furthermore, the carbonyl oxygens of the dione moiety are frequently involved in forming hydrogen bonds with amino acid residues, which helps to anchor the ligand in the active site. nih.gov

In the context of other enzymes, such as the ribosomal S6 kinase 2 (RSK2), molecular docking has also been employed to understand the binding mode of isoindole-1,3-dione derivatives. rsc.org These studies help in structure-activity relationship (SAR) analysis and guide the design of more potent and selective inhibitors.

X-ray crystallography has provided definitive evidence for the binding mode of some isoindoline-1,3-dione derivatives. For instance, the cocrystal structure of an inhibitor complexed with 4-hydroxyphenylpyruvate dioxygenase (HPPD) revealed that the isoindoline-1,3-dione moiety forms significant π-π stacking interactions with phenylalanine residues (Phe381 and Phe424) in the enzyme's active site. nih.gov

Protein TargetKey Interacting ResiduesTypes of Interactions
Acetylcholinesterase (AChE)Trp84, Tyr121, Tyr334, Phe330π-π stacking, Hydrogen bonds
Butyrylcholinesterase (BuChE)Trp82, Tyr332π-π stacking
4-hydroxyphenylpyruvate dioxygenase (HPPD)Phe381, Phe424π-π stacking
InhA (Mycobacterium tuberculosis)Tyr158, Phe149Hydrogen bonds, π-π stacking

Interactions with Cellular Components in Model Organisms (e.g., bacterial strains, yeast, plant cells for herbicidal activity)

The interactions of this compound and its derivatives with cellular components have been explored in various model organisms, demonstrating a range of biological activities, including herbicidal and antimicrobial effects.

In the realm of agriculture, certain isoindoline-1,3-dione derivatives have exhibited significant herbicidal activity. nih.gov The mechanism of action for some of these compounds is believed to be the inhibition of protoporphyrinogen (B1215707) oxidase (Protox), a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants. nih.gov Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. The observed injury symptoms in weeds, such as leaf cupping, crinkling, bronzing, and necrosis, are characteristic of Protox-inhibiting herbicides. nih.gov

Furthermore, various isoindoline-1,3-dione derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains. derpharmachemica.com These compounds have shown activity against both Gram-positive and Gram-negative bacteria. The specific cellular targets and mechanisms of antimicrobial action are still under investigation but are thought to involve interactions with essential cellular components of the microorganisms.

The broad spectrum of biological activities exhibited by this class of compounds underscores the potential of the isoindoline-1,3-dione scaffold in the development of new bioactive agents.

Model Organism/SystemObserved EffectProposed Cellular Interaction/Mechanism
Plant CellsHerbicidal ActivityInhibition of protoporphyrinogen oxidase (Protox)
Bacterial Strains (Gram-positive and Gram-negative)Antibacterial ActivityInteraction with essential cellular components
Fungal IsolatesAntifungal ActivityInteraction with essential cellular components

Methodological Advancements and Novel Techniques Facilitated by 4 Amino 2 O Tolylisoindole 1,3 Dione

Development of Novel Synthetic Methodologies Utilizing Isoindole-1,3-dione as a Key Intermediate

The isoindole-1,3-dione moiety is a cornerstone in modern organic synthesis, serving as a key intermediate in the construction of complex molecular architectures. The development of synthetic methodologies to both form and utilize this scaffold has been an area of intense research. Traditional methods often involve the condensation of phthalic anhydrides with primary amines. However, recent advancements have focused on creating more efficient, versatile, and environmentally benign protocols.

One significant advancement is the use of transition-metal catalysis. For instance, palladium-catalyzed aminocarbonylation of o-halobenzoates provides a one-step approach to 2-substituted isoindole-1,3-diones under mild conditions, tolerating a wide variety of functional groups. nih.gov This method allows for the introduction of diverse substituents, such as the o-tolyl group in 4-Amino-2-o-tolylisoindole-1,3-dione. Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, have been employed to construct fused polycyclic systems incorporating the isoindole-1,3-dione core. tandfonline.com More recently, the hexadehydro-Diels–Alder (HDDA) domino reaction has emerged as a powerful tool for the facile synthesis of fused, multifunctionalized isoindole-1,3-diones from substituted tetraynes. nih.gov These advanced methodologies underscore the role of the isoindole-1,3-dione unit as a versatile building block for generating molecular diversity.

Table 1: Overview of Synthetic Methodologies for Isoindole-1,3-dione Derivatives

Methodology Key Reagents/Catalysts Description Key Advantages
Classical Condensation Phthalic Anhydride (B1165640), Primary Amine Direct condensation reaction, often in a refluxing solvent like acetic acid. Simple, straightforward, widely applicable.
Palladium-Catalyzed Carbonylative Cyclization o-Halobenzoates, Primary Amines, CO, Pd Catalyst A one-step process involving carbon monoxide insertion and cyclization to form the dione (B5365651) ring. nih.gov Good yields, mild conditions, tolerates various functional groups. nih.gov
Diels-Alder Reaction Substituted Dienes, Dienophiles (e.g., Maleimides) A [4+2] cycloaddition to construct polycyclic frameworks containing the isoindole dione structure. tandfonline.com High stereoselectivity, access to complex fused-ring systems.
Hexadehydro-Diels-Alder (HDDA) Reaction Substituted Tetraynes, Trapping Agents A cascade reaction involving in-situ generation of a benzyne (B1209423) intermediate which is trapped to form the final product. nih.gov Rapid construction of complex, multifunctionalized aromatic systems.
Microwave-Assisted Synthesis (MAS) Phthalic Anhydride Analogues, Amines Utilizes microwave irradiation to accelerate the reaction between precursors. Reduced reaction times, often higher yields, milder conditions. acs.org

Advancements in Analytical Protocols for Complex Mixture Analysis Involving Isoindole-1,3-dione Derivatives

The synthesis of novel isoindole-1,3-dione derivatives often results in complex mixtures containing starting materials, intermediates, and byproducts. Consequently, the development and application of advanced analytical protocols are crucial for the purification, identification, and characterization of these compounds. A combination of spectroscopic and chromatographic techniques is typically employed to ensure the structural integrity and purity of synthesized molecules like this compound.

High-resolution spectroscopic methods are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the molecular framework and the connectivity of atoms. mdpi.com Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify key functional groups, particularly the characteristic imide C=O stretches. mdpi.com Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is essential for determining the molecular weight and fragmentation patterns of the derivatives. acs.org For unambiguous structure determination of crystalline compounds, single-crystal X-ray diffraction is the definitive method, providing precise data on bond lengths, angles, and stereochemistry. researchgate.net In silico methods, such as molecular docking studies, are also increasingly used to predict the interaction of these derivatives with biological targets, guiding further synthesis and analysis. researchgate.net

Table 2: Analytical Techniques for the Characterization of Isoindole-1,3-dione Derivatives

Technique Application Information Obtained
Nuclear Magnetic Resonance (NMR) Structural Elucidation Detailed molecular structure, proton and carbon environments, connectivity.
Mass Spectrometry (MS) Molecular Weight Determination Precise molecular mass, elemental composition, fragmentation patterns for structural clues.
Fourier-Transform Infrared (FT-IR) Spectroscopy Functional Group Identification Presence of key functional groups like C=O (imide), N-H, and C-N bonds.
High-Performance Liquid Chromatography (HPLC) Purification & Purity Assessment Separation of compounds in a mixture, quantification of purity.
X-ray Crystallography Absolute Structure Determination Unambiguous 3D molecular structure, stereochemistry, and solid-state packing. researchgate.net
UV-Vis Spectroscopy Optical Properties Analysis Electronic transitions, absorbance and transmittance properties, optical band gap. fao.org
Computational Modeling Prediction of Properties Drug-likeness, ADME properties, interaction with biological targets (molecular docking). acs.orgmdpi.com

Innovative Strategies for Catalyst Design and Optimization Incorporating the Isoindole Core

While isoindole-1,3-diones are often the targets of catalytic synthesis, an innovative and advancing field involves the incorporation of the isoindole core itself into the structure of catalysts. The unique electronic properties and rigid structure of the phthalimide (B116566) moiety make it an attractive scaffold for the design of novel organocatalysts.

A prominent example is the use of potassium phthalimide (PPI) as a versatile and efficient basic organocatalyst. tandfonline.com PPI has been successfully employed in a variety of organic transformations, including multi-component reactions for the synthesis of other complex heterocyclic compounds. tandfonline.com Its utility stems from the basicity of the phthalimide anion, which can be tuned by substituents on the aromatic ring. This opens up an innovative strategy for catalyst optimization: by modifying the isoindole core with specific functional groups, such as the electron-donating amino group in this compound, it is possible to modulate the catalyst's reactivity and selectivity. Furthermore, derivatives like Potassium Phthalimide-N-oxyl (POPINO) have emerged as powerful catalysts for various reactions, showcasing the multifaceted reactivity of the isoindole scaffold. tandfonline.com These developments highlight a shift from viewing isoindole-1,3-diones merely as synthetic targets to recognizing their potential as functional components in catalyst design.

Pioneering Approaches in Material Synthesis and Fabrication Using Isoindole-1,3-dione Derivatives

The isoindole-1,3-dione framework is a valuable building block for the creation of advanced functional materials, owing to its rigid, planar structure and rich π-electron system. Derivatives of this core are being explored in pioneering approaches to material synthesis for applications in optics, electronics, and polymer science.

Isoindole-1,3-diones are considered excellent candidates for nonlinear optical (NLO) materials because of their delocalized π-electrons, which can be further influenced by donor and acceptor substituents on the aromatic ring. fao.org The amino group in a compound like this compound can act as an electron donor, enhancing these properties. Research into N-substituted isoindole-1,3-dione derivatives has involved the calculation of key optical parameters, revealing their potential as dielectric materials. fao.org The ability to tune properties such as the optical band gap and refractive index through synthetic modification is a key advantage. fao.org Beyond optics, the isoindole-1,3-dione unit is used in the synthesis of high-performance polymers and pigments, imparting thermal stability and specific color characteristics. nih.gov For example, the well-known Pigment Yellow 139 is based on a 1,3-disubstituted isoindoline (B1297411) structure. These applications demonstrate that the inherent properties of the isoindole core can be harnessed to fabricate novel materials with tailored functionalities.

Table 3: Investigated Optical Properties of Representative Isoindole-1,3-dione Derivatives

Property Description Significance for Materials Science
Absorbance (Abs) The amount of light absorbed by the material at a specific wavelength. Determines the color and potential applications in filters and dyes.
Transmittance (T) The amount of light that passes through the material. Important for transparent materials, coatings, and optical windows.
Optical Band Gap (Eg) The energy difference between the valence band and the conduction band. Defines the material's electronic and optical properties, crucial for semiconductors and insulators. fao.org
Refractive Index (n) A measure of how much the path of light is bent, or refracted, when entering a material. A fundamental property for designing lenses, prisms, and other optical components. fao.org
Nonlinear Optical (NLO) Properties The change in optical properties of a material in the presence of intense light. Essential for applications in telecommunications, optical data storage, and information processing. fao.org

Future Perspectives and Emerging Research Avenues for 4 Amino 2 O Tolylisoindole 1,3 Dione

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of 4-Amino-2-o-tolylisoindole-1,3-dione is predicted to be rich and varied, stemming from its distinct functional groups: the aromatic amino group, the imide carbonyls, and the tolyl substituent. Future research should systematically investigate its behavior in a range of chemical transformations.

The primary amino group is a key site for derivatization. Its nucleophilicity allows for reactions such as diazotization, followed by Sandmeyer or Schiemann reactions, to introduce a variety of substituents onto the phthalimide (B116566) ring. Acylation, sulfonation, and reductive amination are other pathways to generate a library of novel derivatives. The electronic properties of the aromatic system, influenced by both the electron-donating amino group and the electron-withdrawing imide moiety, could lead to unique regioselectivity in electrophilic aromatic substitution reactions, such as nitration or halogenation. nih.gov

Furthermore, the imide ring itself presents opportunities for transformation. While generally stable, conditions can be found for ring-opening reactions to yield derivatives of phthalic acid. The steric hindrance imposed by the o-tolyl group may influence the rate and outcome of these reactions compared to less hindered N-substituted phthalimides. Investigating the selective reduction of one or both carbonyl groups could also yield novel heterocyclic structures.

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are powerful tools in synthetic chemistry for generating molecular diversity. nih.govresearchgate.net The structure of this compound makes it an ideal candidate for integration into various MCRs.

The primary amino group can serve as the amine component in well-established MCRs such as the Ugi and Passerini reactions. nih.govresearchgate.netnih.govyoutube.com For instance, in an Ugi four-component reaction, combining this compound with a ketone or aldehyde, an isocyanide, and a carboxylic acid could rapidly generate complex peptide-like structures incorporating the phthalimide core. nih.gov Similarly, the phthalimide moiety itself, particularly the N-H bond in related unsubstituted phthalimides, has been explored as an acidic component in Passerini-type reactions, suggesting that the core structure could play a role beyond just being a scaffold. rsc.org

The potential for this compound to participate in other MCRs, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, should also be explored, potentially leading to novel fused heterocyclic systems with interesting photophysical or biological properties.

Advanced Hybrid Material Development and Multifunctional Architectures

The development of advanced materials with tailored properties is a rapidly growing field. The rigid, planar structure of the isoindole-1,3-dione core, combined with the reactive amino handle, makes this compound a promising building block for functional materials.

Polymer Synthesis: The amino group provides a reactive site for polymerization. It can be used to synthesize polyimides, polyamides, or polyurethanes by reacting it with appropriate dianhydrides, diacyl chlorides, or diisocyanates, respectively. The incorporation of the bulky o-tolyl group and the polar amino functionality could impart unique solubility, thermal stability, and mechanical properties to the resulting polymers. These polymers could find applications as high-performance plastics, membrane materials for gas separation, or dielectric films in microelectronics.

Metal-Organic Frameworks (MOFs): The amino group can be further functionalized, for example, by conversion to a carboxylic acid or another coordinating group, to create a ligand for the synthesis of MOFs. mdpi.commdpi.comnih.govresearchgate.net MOFs constructed from such ligands could exhibit interesting properties for gas storage, catalysis, or sensing, with the phthalimide unit contributing to the framework's rigidity and potentially influencing its photoluminescent behavior.

Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Computational Science

A synergistic approach combining synthetic chemistry, materials characterization, and computational modeling will be crucial to unlocking the full potential of this compound.

Computational Modeling: Quantum-chemical computations, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, reactivity, and spectral properties. rsc.orgresearchgate.net Calculations can predict the most likely sites for electrophilic or nucleophilic attack, model reaction mechanisms, and help interpret experimental spectroscopic data. For instance, computational studies on related aminophthalimides have been used to understand the effects of substituents on their electronic and photophysical properties. rsc.orgresearchgate.net Such studies on the title compound could predict its absorption and emission spectra, guiding its development as a potential fluorophore or photosensitizer. nih.govnih.gov

Materials Science: At the intersection with materials science, the focus would be on fabricating and characterizing the novel polymers and hybrid materials described above. Techniques such as X-ray diffraction, electron microscopy, thermal analysis (TGA/DSC), and spectroscopic methods would be employed to understand the structure-property relationships of these new materials. The unique combination of a fluorescent core (aminophthalimides are often fluorescent) and its integration into larger architectures could be explored for applications in sensors, organic light-emitting diodes (OLEDs), or as fluorescent probes. nih.govnih.gov

Addressing Scalability and Sustainability Challenges in Synthesis and Application

For any new compound to have a significant impact, its synthesis must be scalable, cost-effective, and environmentally sustainable. Future research must address these practical considerations for this compound.

Sustainable Synthesis: Traditional methods for synthesizing N-substituted phthalimides often involve high temperatures and petroleum-based solvents. sphinxsai.com Research into greener synthetic routes is essential. This could include exploring microwave-assisted synthesis, reactions in aqueous media, or the use of recyclable catalysts. The development of a one-pot synthesis from readily available starting materials would significantly enhance its accessibility.

Scalability: A key challenge will be developing a robust and high-yielding synthesis that can be safely scaled up from the laboratory to an industrial setting. This involves optimizing reaction conditions, minimizing side-product formation, and developing efficient purification methods. While the synthesis of related N-aminophthalimides has been addressed for commercial purposes, specific protocols for the tolyl derivative would need to be developed and optimized. mdpi.comgoogle.comnih.gov

Q & A

Q. What are the optimal synthetic routes for 4-Amino-2-o-tolylisoindole-1,3-dione, and how can purity be ensured?

The compound can be synthesized via condensation reactions involving o-toluidine derivatives and phthalic anhydride analogs. A reflux method in acetic acid with sodium acetate as a catalyst (similar to indole derivative syntheses) is effective for cyclization . Purification requires recrystallization from dimethylformamide (DMF)/acetic acid mixtures, followed by HPLC analysis to confirm purity (>95% by GC) . Contaminants like unreacted amines or byproducts (e.g., dimeric isoindole derivatives) must be monitored via TLC or LC-MS.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • NMR : 1H^1H and 13C^{13}C NMR to verify aromatic protons, amine groups, and substituent positions.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C15_{15}H13_{13}N3_3O2_2, expected [M+H]+^+ = 268.1086).
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretching) and ~3350 cm1^{-1} (N-H stretching) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray analysis (e.g., using SHELX software ) provides precise bond lengths, angles, and intermolecular interactions. For this compound, key parameters include:

  • C=O bond length : ~1.21 Å (indicative of resonance stabilization).
  • Dihedral angles : Between the o-tolyl group and isoindole ring to assess steric effects. Crystallization in inert gas atmospheres (e.g., nitrogen) minimizes oxidation of the amino group .

Q. What mechanisms explain its potential antiproliferative activity in cancer cell lines?

Phthalimide derivatives inhibit tubulin polymerization or modulate kinase pathways . For this compound, structure-activity relationship (SAR) studies should:

  • Compare IC50_{50} values against MDA-MB-231 (breast cancer) and SKHep-1 (hepatoma) cells.
  • Use molecular docking to assess interactions with β-tubulin or ATP-binding pockets.
  • Validate via flow cytometry (apoptosis assays) and Western blotting (pathway protein expression).

Q. How can contradictory bioactivity data from different research groups be reconciled?

Discrepancies may arise from:

  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvated) altering solubility and bioavailability .
  • Synthetic variability : Trace metal catalysts (e.g., Pd in cross-coupling steps) influencing byproduct profiles. Mitigation strategies include:
  • Rigorous characterization (PXRD, DSC) to confirm polymorph identity.
  • Standardized synthetic protocols with detailed impurity profiling .

Methodological Considerations

  • Data Validation : Triangulate results using orthogonal techniques (e.g., NMR, HPLC, and X-ray) to minimize bias .
  • Statistical Analysis : Apply ANOVA or t-tests to compare bioactivity data, ensuring p-values <0.05 for significance .
  • Ethical Reporting : Disclose synthetic yields, purity thresholds, and any deviations from protocols to enhance reproducibility .

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